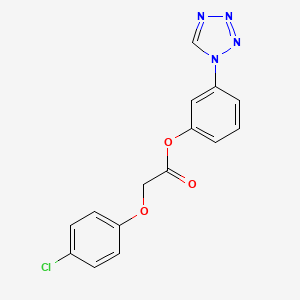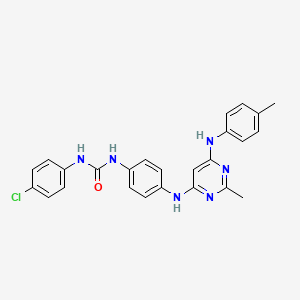
3-(1H-tetrazol-1-yl)phenyl (4-chlorophenoxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-tetrazol-1-yl)phenyl (4-chlorophenoxy)acetate is a chemical compound that features a tetrazole ring attached to a phenyl group, which is further connected to a chlorophenoxyacetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-tetrazol-1-yl)phenyl (4-chlorophenoxy)acetate typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between a nitrile and an azide. This reaction is often carried out in the presence of a catalyst such as zinc chloride or triethylamine, under moderate heating conditions.
Attachment to the Phenyl Group: The tetrazole ring is then attached to a phenyl group through a nucleophilic substitution reaction. This step may involve the use of a halogenated phenyl compound and a base such as sodium hydride.
Formation of the Chlorophenoxyacetate Moiety: The final step involves the esterification of the phenyl-tetrazole intermediate with 4-chlorophenoxyacetic acid. This reaction is typically carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-tetrazol-1-yl)phenyl (4-chlorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenoxyacetate moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4); typically carried out in anhydrous solvents such as tetrahydrofuran (THF) under inert atmosphere.
Substitution: Amines, thiols; typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Tetrazole N-oxides
Reduction: Amine derivatives
Substitution: Various substituted phenoxyacetates
Wissenschaftliche Forschungsanwendungen
3-(1H-tetrazol-1-yl)phenyl (4-chlorophenoxy)acetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory, antibacterial, and antifungal activities.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Biological Research: The compound is used in biochemical studies to investigate enzyme interactions and receptor binding due to its ability to form stable complexes with metal ions.
Wirkmechanismus
The mechanism of action of 3-(1H-tetrazol-1-yl)phenyl (4-chlorophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. Additionally, the phenyl and chlorophenoxyacetate moieties can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Phenyltetrazole: Similar tetrazole ring structure but lacks the chlorophenoxyacetate moiety.
4-Chlorophenoxyacetic Acid: Contains the chlorophenoxyacetate moiety but lacks the tetrazole ring.
1H-Tetrazole: Basic tetrazole structure without any substituents.
Uniqueness
3-(1H-tetrazol-1-yl)phenyl (4-chlorophenoxy)acetate is unique due to the combination of the tetrazole ring and the chlorophenoxyacetate moiety. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets compared to its individual components.
Eigenschaften
Molekularformel |
C15H11ClN4O3 |
|---|---|
Molekulargewicht |
330.72 g/mol |
IUPAC-Name |
[3-(tetrazol-1-yl)phenyl] 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C15H11ClN4O3/c16-11-4-6-13(7-5-11)22-9-15(21)23-14-3-1-2-12(8-14)20-10-17-18-19-20/h1-8,10H,9H2 |
InChI-Schlüssel |
ZUAWDIQJNFQAMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)OC(=O)COC2=CC=C(C=C2)Cl)N3C=NN=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(4-Butoxybenzoyl)piperazin-1-YL]-6-methyl-2-(piperidin-1-YL)pyrimidine](/img/structure/B11320897.png)
![N-[3-(5-bromofuran-2-yl)-1,2,4-thiadiazol-5-yl]-5-ethyl-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11320898.png)
![Methyl 4-{[(7-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11320905.png)
![N-{2-[3-({2-[(4-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide](/img/structure/B11320912.png)
![N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)-2-nitrobenzamide](/img/structure/B11320916.png)

![Methyl 6-methyl-2-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11320929.png)
![N-[4-(dimethylamino)benzyl]-4-methoxy-N-(pyridin-2-yl)benzamide](/img/structure/B11320931.png)
![6,8-dimethyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11320936.png)
![2-(3,4-dimethoxyphenyl)-7-(4-ethoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11320938.png)
![2-{5-[(2,5-Dimethylphenoxy)methyl]furan-2-yl}-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11320941.png)
![2-(4-chlorophenyl)-7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11320944.png)
![N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B11320948.png)

